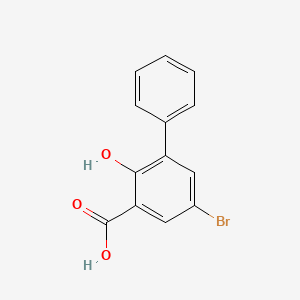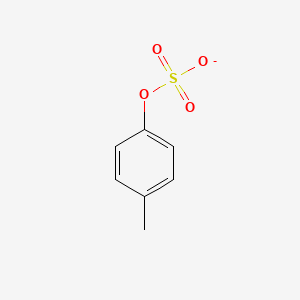
Solifenacin
Overview
Description
Solifenacin is a medicine used to treat overactive bladder and neurogenic detrusor overactivity. It may help with incontinence, urinary frequency, and urinary urgency . It is of the antimuscarinic class and works by decreasing bladder contractions .
Synthesis Analysis
The synthesis of Solifenacin involves an efficient and single-pot process for the preparation of enantiomerically pure solifenacin succinate . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis (4-nitrophenyl)carbonate . The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .
Molecular Structure Analysis
Solifenacin has a molecular formula of C23H26N2O2 . Its structure includes a 1-azabicyclo [2.2.2]oct-3-yl group and a 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate group .
Chemical Reactions Analysis
Solifenacin reacts with N-bromosuccinimide and dyes in a spectrophotometric method developed for its determination in pure and pharmaceutical dosage forms .
Physical And Chemical Properties Analysis
Solifenacin has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake . It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier .
Scientific Research Applications
Treatment of Overactive Bladder in Adults
Solifenacin is commonly used for treating overactive bladder (OAB) in adults . It has been found to significantly reduce urgency episodes, micturitions, and incontinence episodes per 24 hours . The recommended dose is 5 mg due to its balance between efficacy and acceptable tolerability .
Treatment of Overactive Bladder in Children
Research has shown that Solifenacin combined with biofeedback can be effective in treating pediatric overactive bladder . It was found that this combination had good efficacy and compliance, achieving a complete response rate over 50% in just 2 weeks .
Dose Optimization
The dose of Solifenacin can be optimized based on the patient’s condition. For instance, a prescription of 10 mg of Solifenacin had an increased chance of therapy continuation .
Mechanism of Action
Target of Action
Solifenacin is a competitive muscarinic receptor antagonist . It primarily targets the M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 . These receptors play a crucial role in the contraction of smooth muscle, particularly in the bladder .
Mode of Action
Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle , while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This interaction with its targets results in the relaxation of the bladder muscles, reducing the urge to urinate .
Biochemical Pathways
The primary metabolic route of Solifenacin is through hepatic metabolism via cytochrome P450 (CYP) 3A4 . Only about 7% (3-13%) of the dose is excreted unchanged in the urine . The metabolites of Solifenacin are unlikely to contribute to its clinical effects .
Pharmacokinetics
It reaches peak plasma concentrations of 24.0 and 40.6 ng/mL 3–8 hours after long-term oral administration of a 5 or 10 mg solifenacin dose, respectively . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .
Result of Action
The molecular and cellular effects of Solifenacin’s action result in the treatment of overactive bladder with urinary incontinence, urgency, and frequency . By preventing the contraction of the detrusor and smooth muscles in the bladder, Solifenacin reduces the urge to urinate, thus alleviating the symptoms associated with an overactive bladder .
Action Environment
Environmental factors such as age, liver function, and kidney function can influence the action, efficacy, and stability of Solifenacin. Exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Additionally, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase exposure to Solifenacin .
Safety and Hazards
properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048289 | |
| Record name | Solifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder. | |
| Record name | Solifenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Solifenacin | |
CAS RN |
242478-37-1 | |
| Record name | Solifenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solifenacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solifenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136 | |
| Record name | Solifenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []
A: Solifenacin exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []
A: By blocking M3 receptors, solifenacin increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []
A: Solifenacin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase solifenacin exposure and may necessitate dosage adjustments. []
A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of solifenacin. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []
A: The standard recommended starting dose of solifenacin is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []
A: Yes, studies in anesthetized rats demonstrated that solifenacin effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []
A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of solifenacin in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]
A: The most common adverse event associated with solifenacin is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]
A: As a CYP3A4 substrate, solifenacin's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering solifenacin with such medications.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying solifenacin and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.
A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of solifenacin and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)
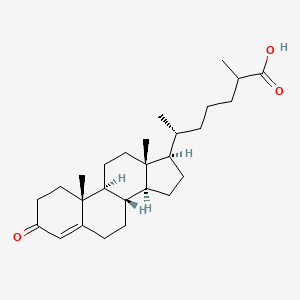
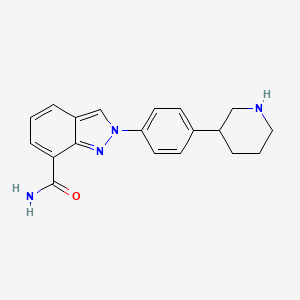
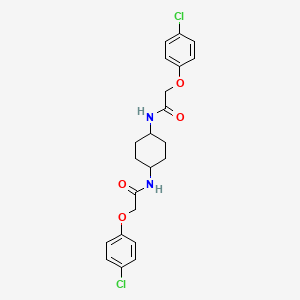
![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)
